molecular formula C17H18N2O2 B4073149 N-benzyl-N'-(2,4-dimethylphenyl)oxamide

N-benzyl-N'-(2,4-dimethylphenyl)oxamide

Cat. No.: B4073149
M. Wt: 282.34 g/mol
InChI Key: XDDZVLBNGKUOSB-UHFFFAOYSA-N
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Description

N-benzyl-N'-(2,4-dimethylphenyl)oxamide is a substituted oxamide derivative characterized by a central oxalamide (NH-C(=O)-C(=O)-NH) backbone with a benzyl group attached to one nitrogen and a 2,4-dimethylphenyl group to the other. Oxamides are widely explored in medicinal chemistry due to their versatility as enzyme inhibitors, chemosensors, and intermediates in heterocyclic synthesis .

Properties

IUPAC Name

N-benzyl-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-8-9-15(13(2)10-12)19-17(21)16(20)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDZVLBNGKUOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2,4-dimethylphenyl)oxamide typically involves the reaction of benzylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-benzyl-N’-(2,4-dimethylphenyl)oxamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide groups to amines or other reduced forms.

    Substitution: The benzyl and 2,4-dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxamides with higher oxidation states, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

N-benzyl-N’-(2,4-dimethylphenyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2,4-dimethylphenyl)oxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound R₁ Group R₂ Group Key Properties/Applications Reference
N-benzyl-N'-(2,4-dimethylphenyl)oxamide Benzyl 2,4-dimethylphenyl High lipophilicity; potential enzyme inhibition -
N'-(3-chloro-4-methylphenyl)-N-(2-methoxybenzyl)oxamide 2-Methoxybenzyl 3-chloro-4-methylphenyl Enhanced polarity; chemosensor applications
N-(2-methoxy-4-methylbenzyl)-N'-(2-pyridin-2-ylethyl)oxamide 2-Methoxy-4-methylbenzyl 2-pyridin-2-ylethyl Improved solubility; antimicrobial activity
Cyclized oxamide analogs (e.g., TNG908 derivatives) Pyridine-linked Varied alkyl/aryl Moderate potency; hERG inhibition risks
  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases logP compared to analogs with polar substituents (e.g., methoxy or chloro groups) .
  • Solubility : Methoxy-containing analogs (e.g., N-(2-methoxy-4-methylbenzyl)-N'-(2-pyridin-2-ylethyl)oxamide) exhibit better aqueous solubility due to hydrogen-bonding capacity .

Table 2: Pharmacological Comparison

Compound Target/Activity Potency (IC₅₀) Selectivity Issues Reference
This compound Hypothetical PRMT5 inhibition Not reported Predicted low hERG affinity -
TNG908 oxamide series PRMT5 inhibition 10–50 nM High hERG inhibition (e.g., 25: IC₅₀ = 1.2 µM)
Hydrazone derivatives (e.g., 3-hydrazones) Chemosensors, antimicrobial agents Variable Limited cytotoxicity
  • Enzyme Inhibition : Cyclized oxamides (e.g., TNG908 derivatives) show potent PRMT5 inhibition but face challenges like hERG cardiotoxicity, unlike linear oxamides, which may offer better safety profiles .

Key Research Findings

Substituent-Driven Activity : Chloro and methoxy groups enhance target engagement but may compromise solubility or safety (e.g., hERG inhibition) .

Structural Flexibility : Linear oxamides (vs. cyclized) balance potency and pharmacokinetics, making them preferable for central nervous system targets due to improved brain penetration .

Unmet Potential: The target compound’s dimethylphenyl group positions it as a candidate for hydrophobic binding pockets in enzymes, yet empirical data on specific biological targets are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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